molecular formula C14H15NO3S B5786510 N,N-dimethyl-4-phenoxybenzenesulfonamide

N,N-dimethyl-4-phenoxybenzenesulfonamide

Cat. No. B5786510
M. Wt: 277.34 g/mol
InChI Key: PYBKMJBXGNXTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-phenoxybenzenesulfonamide, also known as DPBS, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DPBS is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-phenoxybenzenesulfonamide is not fully understood. However, it has been suggested that N,N-dimethyl-4-phenoxybenzenesulfonamide exerts its therapeutic effects by inhibiting various enzymes, including carbonic anhydrase, histone deacetylase, and protein kinase C. N,N-dimethyl-4-phenoxybenzenesulfonamide has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels.
Biochemical and Physiological Effects:
N,N-dimethyl-4-phenoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. N,N-dimethyl-4-phenoxybenzenesulfonamide can inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance. N,N-dimethyl-4-phenoxybenzenesulfonamide can also inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. Furthermore, N,N-dimethyl-4-phenoxybenzenesulfonamide can modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-phenoxybenzenesulfonamide has several advantages for lab experiments. N,N-dimethyl-4-phenoxybenzenesulfonamide is a stable compound that can be easily synthesized in large quantities. N,N-dimethyl-4-phenoxybenzenesulfonamide is also soluble in various solvents, which makes it easy to use in different experimental conditions. However, N,N-dimethyl-4-phenoxybenzenesulfonamide has some limitations, including its potential toxicity and limited knowledge of its mechanism of action.

Future Directions

There are several future directions for N,N-dimethyl-4-phenoxybenzenesulfonamide research. Firstly, more studies are needed to understand the mechanism of action of N,N-dimethyl-4-phenoxybenzenesulfonamide. Secondly, the potential therapeutic applications of N,N-dimethyl-4-phenoxybenzenesulfonamide need to be explored further. Thirdly, the toxicity of N,N-dimethyl-4-phenoxybenzenesulfonamide needs to be evaluated to ensure its safety for use in humans. Finally, the synthesis method of N,N-dimethyl-4-phenoxybenzenesulfonamide needs to be optimized to improve the yield and purity of the compound.
Conclusion:
In conclusion, N,N-dimethyl-4-phenoxybenzenesulfonamide is a sulfonamide derivative that has gained significant interest in scientific research due to its unique properties. N,N-dimethyl-4-phenoxybenzenesulfonamide has potential therapeutic applications for various diseases, including cancer, inflammation, and neurodegenerative disorders. N,N-dimethyl-4-phenoxybenzenesulfonamide has several advantages for lab experiments, including its stability and solubility. However, N,N-dimethyl-4-phenoxybenzenesulfonamide has some limitations, including its potential toxicity and limited knowledge of its mechanism of action. Further research is needed to fully understand the potential of N,N-dimethyl-4-phenoxybenzenesulfonamide as a therapeutic agent.

Synthesis Methods

N,N-dimethyl-4-phenoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 4-phenoxybenzenesulfonyl chloride with dimethylamine in the presence of a base. Another method involves the reaction of 4-phenoxybenzenesulfonic acid with dimethylamine in the presence of thionyl chloride. The yield of N,N-dimethyl-4-phenoxybenzenesulfonamide can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.

Scientific Research Applications

N,N-dimethyl-4-phenoxybenzenesulfonamide has been used in scientific research as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. N,N-dimethyl-4-phenoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, N,N-dimethyl-4-phenoxybenzenesulfonamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. N,N-dimethyl-4-phenoxybenzenesulfonamide has also been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

N,N-dimethyl-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-15(2)19(16,17)14-10-8-13(9-11-14)18-12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBKMJBXGNXTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-phenoxybenzenesulfonamide

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